molecular formula C20H17ClN2O2 B3644774 3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Cat. No.: B3644774
M. Wt: 352.8 g/mol
InChI Key: QJXPYBIPALBJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorophenylmethyl ether. This intermediate is then reacted with 4-pyridinemethanamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit tyrosine-protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation, migration, and survival. This makes it a potential candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)pyridine-2-carboxamide

Uniqueness

3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to its specific structural features, such as the presence of both chlorophenoxy and pyridinylmethyl groups. These groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c21-18-4-6-19(7-5-18)25-14-16-2-1-3-17(12-16)20(24)23-13-15-8-10-22-11-9-15/h1-12H,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPYBIPALBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-CHLOROPHENOXY)METHYL]-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.